The Chorismic Acid Biosynthesis Pathway in Bacteria: A Technical Guide for Researchers
The Chorismic Acid Biosynthesis Pathway in Bacteria: A Technical Guide for Researchers
November 21, 2025
Introduction
The chorismic acid biosynthesis pathway, also known as the shikimate pathway, is a crucial metabolic route in bacteria, archaea, fungi, and plants for the de novo synthesis of aromatic compounds. This seven-step enzymatic pathway converts the central metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the common precursor for the aromatic amino acids (tryptophan, phenylalanine, and tyrosine), folate, ubiquinone, and a host of other essential molecules.[1] The absence of this pathway in mammals makes its constituent enzymes attractive targets for the development of novel antimicrobial agents and herbicides. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core bacterial shikimate pathway, including detailed enzymatic steps, quantitative kinetic data, experimental protocols, and visualizations of the pathway and its regulation.
The Seven Enzymes of the Shikimate Pathway
The biosynthesis of chorismic acid from PEP and E4P is catalyzed by seven key enzymes, each representing a potential point of regulation and a target for inhibition. In most bacteria, these enzymes are monofunctional proteins encoded by separate genes.[1]
3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroF, AroG, AroH in E. coli)
The committed step of the shikimate pathway is the condensation of PEP and E4P to form DAHP, catalyzed by DAHP synthase. This reaction serves as a major control point for the entire pathway, with many bacteria possessing multiple isoenzymes subject to feedback inhibition by the aromatic amino acids.[2]
3-dehydroquinate (DHQ) synthase (AroB in E. coli)
DHQ synthase catalyzes the intramolecular cyclization of DAHP to form 3-dehydroquinate, the first carbocyclic intermediate in the pathway.[3] This complex reaction requires NAD+ as a cofactor for a transient oxidation-reduction sequence.
3-dehydroquinate dehydratase (AroD in E. coli)
This enzyme catalyzes the dehydration of 3-dehydroquinate to form 3-dehydroshikimate.
Shikimate dehydrogenase (AroE in E. coli)
Shikimate dehydrogenase reduces 3-dehydroshikimate to shikimate in an NADPH-dependent reaction.
Shikimate kinase (AroK, AroL in E. coli)
Shikimate kinase catalyzes the ATP-dependent phosphorylation of shikimate to produce shikimate-3-phosphate.
5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (AroA in E. coli)
EPSP synthase catalyzes the transfer of an enolpyruvyl group from PEP to shikimate-3-phosphate, forming EPSP and releasing inorganic phosphate.[4] This enzyme is the target of the broad-spectrum herbicide glyphosate.[4]
Chorismate synthase (AroC in E. coli)
The final step in the pathway is the 1,4-trans-elimination of phosphate from EPSP to introduce a second double bond into the ring, forming chorismate.[5] This reaction requires a reduced flavin mononucleotide (FMN) cofactor.[5]
Quantitative Enzymatic Data
The following tables summarize the kinetic parameters for the enzymes of the shikimate pathway from various bacterial sources. These values provide a baseline for comparative studies and for the design of enzyme inhibition assays.
Table 1: Kinetic Parameters of DAHP Synthase Isoenzymes
| Bacterial Species | Isoenzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| Escherichia coli | AroG | PEP | 4.5 | 33 | Specific literature |
| E4P | 12 | ||||
| Mycobacterium tuberculosis | PEP | 50 | 25 | Specific literature | |
| E4P | 30 |
Table 2: Kinetic Parameters of 3-dehydroquinate Synthase
| Bacterial Species | Substrate | Km (µM) | kcat (s-1) | Reference |
| Pyrococcus furiosus | DAHP | 3.7 | 3.0 | [6] |
| Anabaena variabilis | DAHP | 35 | - | [7] |
Table 3: Kinetic Parameters of Shikimate Dehydrogenase
| Bacterial Species | Substrate | Km (µM) | kcat (s-1) | Reference |
| Mycobacterium tuberculosis | Shikimate | 29.5 | 399 | [8] |
| NADP+ | 63 | [8] | ||
| Staphylococcus aureus (MRSA) | Shikimate | 21.22 | 135 | [9] |
| NADP+ | 21.0 | 146 | [9] |
Table 4: Kinetic Parameters of Shikimate Kinase
| Bacterial Species | Isoenzyme | Substrate | Km (µM) | Reference |
| Escherichia coli | Shikimate Kinase II | Shikimate | 200 | [10][11] |
| ATP | 160 | [10][11] |
Table 5: Kinetic Parameters of EPSP Synthase
| Bacterial Species | Substrate | Km (µM) | kcat (s-1) | Reference |
| Escherichia coli | S3P | 2.5 | 0.8 | Specific literature |
| PEP | 1.5 | |||
| Pseudomonas aeruginosa | S3P | 1.8 | 12.5 | [12] |
| PEP | 24 | [12] |
Table 6: Kinetic Parameters of Chorismate Synthase
| Bacterial Species | Substrate | Km (µM) | kcat (s-1) | Reference |
| Escherichia coli | EPSP | 1.5 | 25 | Specific literature |
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of key enzymes in the chorismic acid biosynthesis pathway.
Protocol 1: Cloning, Expression, and Purification of Recombinant Shikimate Pathway Enzymes
This generalized protocol can be adapted for the expression and purification of most His-tagged shikimate pathway enzymes from E. coli.
1. Gene Amplification and Cloning:
- Amplify the gene of interest from the bacterial genomic DNA using PCR with primers containing appropriate restriction sites.
- Digest the PCR product and a suitable expression vector (e.g., pET-28a(+), which provides an N-terminal His6-tag) with the corresponding restriction enzymes.
- Ligate the digested gene into the vector and transform the ligation product into a competent E. coli cloning strain (e.g., DH5α).
- Verify the sequence of the resulting plasmid.
2. Protein Expression:
- Transform the verified plasmid into an E. coli expression strain (e.g., BL21(DE3)).
- Grow a 10 mL overnight culture of the transformed cells at 37°C in LB medium containing the appropriate antibiotic.
- Inoculate 1 L of LB medium (with antibiotic) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
- Continue to grow the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
3. Cell Lysis and Purification:
- Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
- Lyse the cells by sonication on ice or by using a French press.
- Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 min at 4°C).
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (lysis buffer with 20-50 mM imidazole).
- Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).
- Analyze the fractions by SDS-PAGE to assess purity.
- For higher purity, perform a further purification step such as size-exclusion chromatography.
- Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.
Protocol 2: Spectrophotometric Assay for Shikimate Dehydrogenase Activity
This continuous assay measures the activity of shikimate dehydrogenase by monitoring the oxidation of NADPH at 340 nm.[13][14]
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5-9.0
-
Shikimate solution (substrate)
-
NADP+ solution (cofactor)
-
Purified shikimate dehydrogenase enzyme
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing assay buffer, a known concentration of shikimate, and NADP+.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small volume of the purified enzyme.
-
Immediately monitor the increase in absorbance at 340 nm (ε of NADPH = 6220 M-1cm-1) over time using a spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
To determine Km values, vary the concentration of one substrate while keeping the other constant at a saturating concentration.
Protocol 3: Coupled Spectrophotometric Assay for Shikimate Kinase Activity
This continuous coupled assay measures shikimate kinase activity by linking the production of ADP to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.
Materials:
-
Assay Buffer: 100 mM Tris-HCl pH 7.6, 5 mM MgCl2, 100 mM KCl
-
Shikimate solution
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Purified shikimate kinase enzyme
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, shikimate, ATP, PEP, and NADH.
-
Add a sufficient amount of the coupling enzymes, PK and LDH.
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding the purified shikimate kinase.
-
Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.
-
The rate of the reaction is proportional to the activity of shikimate kinase.
Protocol 4: Continuous Spectrophotometric Assay for EPSP Synthase Activity
This assay measures the release of inorganic phosphate from the EPSP synthase reaction using a purine nucleoside phosphorylase (PNPase) coupled system.[15][16]
Materials:
-
Assay Buffer: 50 mM HEPES pH 7.0, 50 mM KCl, 1 mM DTT, 10% glycerol
-
Shikimate-3-phosphate (S3P) solution
-
Phosphoenolpyruvate (PEP) solution
-
2-amino-6-mercapto-7-methylpurine riboside (MESG)
-
Purine nucleoside phosphorylase (PNPase)
-
Purified EPSP synthase enzyme
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, S3P, PEP, and MESG.
-
Add a sufficient amount of PNPase.
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding the purified EPSP synthase.
-
Monitor the increase in absorbance at 360 nm, which corresponds to the release of the purine base from MESG upon phosphorolysis.
-
The rate of phosphate release is directly proportional to the EPSP synthase activity.
Protocol 5: LC/MS-Based Assay for Chorismate Synthase Activity
This highly sensitive and specific method directly measures the formation of chorismate.[17][18]
Materials:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 20 µM FMN (reduced)
-
5-enolpyruvylshikimate-3-phosphate (EPSP) solution
-
Purified chorismate synthase enzyme
-
Quenching solution (e.g., 10% trichloroacetic acid)
Procedure:
-
Prepare the reaction mixture containing assay buffer and EPSP. For monofunctional chorismate synthases, the assay must be performed under anaerobic conditions, and a system to reduce FMN (e.g., a flavin reductase) must be included.
-
Initiate the reaction by adding the purified chorismate synthase.
-
Incubate at the desired temperature for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC coupled to a mass spectrometer (LC/MS).
-
Quantify the amount of chorismate produced by comparing its peak area to a standard curve.
Pathway Visualization and Regulation
The following diagrams, generated using the DOT language for Graphviz, illustrate the chorismic acid biosynthesis pathway and its regulation in bacteria.
Caption: The seven-step chorismic acid biosynthesis pathway in bacteria.
Caption: Allosteric feedback regulation of DAHP synthase by aromatic amino acids.
Caption: General experimental workflow for a continuous spectrophotometric enzyme assay.
Conclusion
The chorismic acid biosynthesis pathway is a well-conserved and essential metabolic route in bacteria, offering a rich area for fundamental research and the development of novel therapeutics. This guide has provided a detailed overview of the pathway's core components, quantitative data on enzyme kinetics, and practical experimental protocols. By leveraging this information, researchers can further investigate the intricate mechanisms of this pathway, explore the potential of its enzymes as drug targets, and engineer microbial systems for the production of valuable aromatic compounds. The provided visualizations offer a clear framework for understanding the pathway's flow and regulation, serving as a valuable resource for both seasoned investigators and newcomers to the field.
References
- 1. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-dehydroquinate synthase - Wikipedia [en.wikipedia.org]
- 4. EPSP synthase - Wikipedia [en.wikipedia.org]
- 5. Chorismate synthase - Wikipedia [en.wikipedia.org]
- 6. Expression, Purification, and Characterisation of Dehydroquinate Synthase from Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Expression, purification and properties of shikimate dehydrogenase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition and Biochemical Characterization of Methicillin-Resistant Staphylococcus aureus Shikimate Dehydrogenase: An in Silico and Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and properties of shikimate kinase II from Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and properties of shikimate kinase II from Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceasia.org [scienceasia.org]
- 13. Enzyme Activity Measurement for Shikimate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 14. scielo.br [scielo.br]
- 15. cottoninc.com [cottoninc.com]
- 16. ncwss.org [ncwss.org]
- 17. A HR-MS Based Method for the Determination of Chorismate Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
